molecular formula C20H23N5O B2963617 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2108363-15-9

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B2963617
CAS No.: 2108363-15-9
M. Wt: 349.438
InChI Key: DVSRLCCOFYLQNI-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. With a complex structure featuring a triazole ring and a bicyclic octane framework, it holds potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multistep procedures starting from readily available starting materials. Key steps include the formation of the triazole ring through azide-alkyne cycloaddition (often referred to as 'click chemistry') and subsequent incorporation of the indole moiety.

  • Triazole Formation: Azide and alkyne precursors undergo a copper-catalyzed cycloaddition to form the triazole ring.

  • Indole Incorporation: The indole structure is introduced through a series of reactions, typically involving electrophilic aromatic substitution.

  • Bicyclic Octane Synthesis: This step involves constructing the 8-azabicyclo[3.2.1]octane scaffold, which may be achieved via cyclization reactions under specific conditions.

Industrial Production Methods

Industrial synthesis of such a complex compound requires optimization for scalability and cost-efficiency. The use of continuous flow chemistry and high-throughput screening can significantly streamline the process, allowing for the production of large quantities under controlled conditions.

Chemical Reactions Analysis

This compound exhibits a variety of reactivity profiles:

  • Oxidation: Under oxidative conditions, it can form quinone-like structures.

  • Reduction: Reduction can lead to the cleavage of certain functional groups, modifying its activity.

  • Substitution Reactions: It can undergo nucleophilic substitutions, particularly at the indole nitrogen or triazole ring.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like permanganates or peroxides.

  • Reduction: Catalytic hydrogenation or use of metal hydrides.

  • Substitution: Utilization of alkyl halides or acyl halides for nucleophilic substitution.

Major Products

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Simplified analogs with fewer functional groups.

  • Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has found significant interest in several research areas:

Chemistry

  • As a Building Block: Used in the synthesis of more complex organic molecules.

  • Catalysis: Serves as a ligand in catalytic processes.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for various enzymes due to its triazole and indole components.

  • Cell Signaling: Influences cellular pathways and has potential as a research tool in signal transduction studies.

Medicine

  • Antimicrobial Agent: Exhibits activity against a range of pathogens.

  • Anticancer Research: Shows potential in inhibiting cancer cell proliferation.

  • Neuropharmacology: Studied for its effects on neurotransmitter systems.

Industry

  • Material Science:

  • Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with various molecular targets, primarily enzymes and receptors, through its triazole and indole moieties. It modulates biological pathways by binding to active sites or allosteric sites, leading to inhibition or activation of specific proteins.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: The bicyclic framework and triazole-indole combination are unique.

  • Biological Activity: Exhibits a broader range of activities compared to simpler analogs.

Similar Compounds

  • 1-(1H-1,2,3-Triazol-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Similar in terms of triazole and indole presence but lacks the bicyclic octane structure.

  • 8-Azabicyclo[3.2.1]octane Derivatives: Shares the bicyclic scaffold but with different substituents.

This article should provide a comprehensive overview of the compound and its various aspects

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSRLCCOFYLQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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